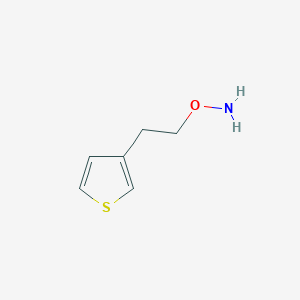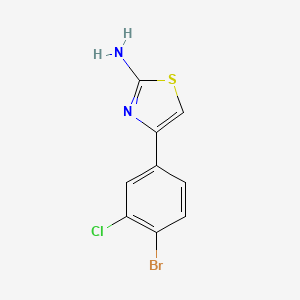
Methyl5-amino-2-methanesulfonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-methanesulfonylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid and contains both an amino group and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-methanesulfonylbenzoate typically involves the reaction of 5-amino-2-methanesulfonylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
5-amino-2-methanesulfonylbenzoic acid+methanolcatalystmethyl 5-amino-2-methanesulfonylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of methyl 5-amino-2-methanesulfonylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-methanesulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and halogenated compounds.
Major Products Formed
Oxidation: Formation of methyl 5-nitro-2-methanesulfonylbenzoate.
Reduction: Formation of methyl 5-amino-2-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-methanesulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-2-methanesulfonylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-5-(methylsulfonyl)benzoate
- Methyl 5-nitro-2-methanesulfonylbenzoate
- Methyl 5-amino-2-methylbenzoate
Uniqueness
Methyl 5-amino-2-methanesulfonylbenzoate is unique due to the presence of both an amino group and a methanesulfonyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO4S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
methyl 5-amino-2-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3 |
Clave InChI |
ZSPQUWFUJWGYBE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















